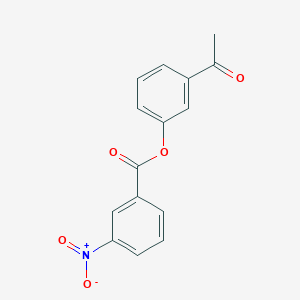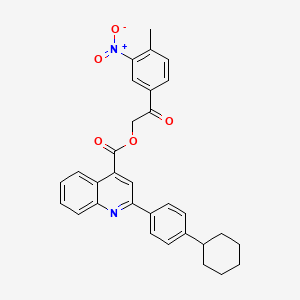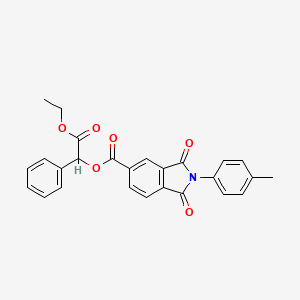
2-Isoindolinebutyramide, 1,3-dioxo-N-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- is a chemical compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The structure of 2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- includes an isoindoline core with a butyramide group and two oxo groups at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- typically involves the condensation of phthalic anhydride with primary amines. One efficient strategy to construct isoindoline-1,3-dione building blocks is through the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This method involves the formation of three new C–C bonds and two new C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production of 2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- often employs green chemistry principles to ensure high atom economy and minimal waste. The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene is one such method .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include multifunctionalized isoindoline derivatives, which have applications in pharmaceuticals and other industries .
Applications De Recherche Scientifique
2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- involves its interaction with specific molecular targets and pathways. The compound’s isoindoline core allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide: Similar in structure but with diethyl groups instead of butyl groups.
N-Butyl-1,3-dioxo-2-isoindolinebutyramide: Another similar compound with slight variations in the substituent groups.
Uniqueness
2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
74169-77-0 |
|---|---|
Formule moléculaire |
C16H20N2O3 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
N-butyl-4-(1,3-dioxoisoindol-2-yl)butanamide |
InChI |
InChI=1S/C16H20N2O3/c1-2-3-10-17-14(19)9-6-11-18-15(20)12-7-4-5-8-13(12)16(18)21/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,17,19) |
Clé InChI |
JBEIPGCTDXRQOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(4-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10879318.png)


![ethyl 4-{(2E)-2-[1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]hydrazinyl}-3-nitrobenzoate](/img/structure/B10879339.png)
![1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B10879340.png)
![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl (2E)-3-phenylprop-2-enoate](/img/structure/B10879344.png)
![Methyl 3-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10879352.png)

